molecular formula C26H29N3O3S B2913937 1-(2,6-dimethylmorpholino)-2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethanone CAS No. 895810-20-5

1-(2,6-dimethylmorpholino)-2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethanone

Cat. No. B2913937
CAS RN: 895810-20-5
M. Wt: 463.6
InChI Key: XMYLQASGJNPAIE-UHFFFAOYSA-N
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Description

1-(2,6-dimethylmorpholino)-2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C26H29N3O3S and its molecular weight is 463.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Complex organic molecules, including those with indole and morpholine derivatives, often serve as key structures in the development of pharmaceuticals and materials due to their unique chemical properties. The synthesis and characterization of such compounds are critical steps in exploring their utility. For instance, a study detailed the design, synthesis, and characterization of thiophene derivatives, showcasing methodologies that could be applicable to synthesizing and studying the compound of interest. These processes often involve multi-step organic reactions, purification techniques, and analytical methods to confirm the structure and purity of the compounds (Helal et al., 2015).

Medicinal Chemistry Applications

Compounds with indole and morpholine rings have shown potential as antimicrobial and anticancer agents. For example, research has demonstrated the synthesis of novel pyrazole derivatives containing 2-methylquinoline, evaluated for their antimicrobial activity, indicating a potential pathway for developing new therapeutic agents (Raju et al., 2016). Another study explored the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], highlighting their significance in medicinal chemistry due to their biological activities (Chen et al., 2009).

properties

IUPAC Name

2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]-1-(2,6-dimethylmorpholin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3S/c1-18-13-28(14-19(2)32-18)25(30)16-27-15-24(21-8-4-6-10-23(21)27)33-17-26(31)29-12-11-20-7-3-5-9-22(20)29/h3-10,15,18-19H,11-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYLQASGJNPAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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